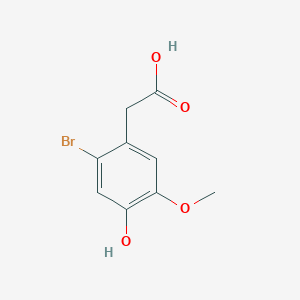
1-(4-fluorophenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-fluorophenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclopropane-1-carboxamide is a useful research compound. Its molecular formula is C19H20FNO3 and its molecular weight is 329.371. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorophenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclopropane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclopropane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorine-18 Labeled Antagonists for Imaging
Research has focused on the development of fluorine-18 labeled compounds, such as derivatives of WAY 100635, for imaging serotonin 1A receptors in the brain. These compounds, designed for positron emission tomography (PET) imaging, offer insights into receptor distribution and are essential for studying neuropsychiatric disorders. The synthesis involves various fluorinated derivatives, showcasing the importance of fluorine in developing effective imaging agents (Lang et al., 1999).
Polyamides with Cyclohexane Structure
The synthesis and properties of aromatic polyamides containing the cyclohexane structure have been explored. These materials, derived from reactions involving p-fluorobenzonitrile, exhibit high thermal stability and are soluble in various solvents. Such properties make them suitable for applications requiring durable and flexible films, indicating the potential for creating new materials with specific mechanical and thermal characteristics (Hsiao et al., 1999).
Synthesis of N-(4-Fluorophenyl) Cyclopropane Carboxamide Derivatives
The synthesis of N-(4-fluorophenyl) cyclopropane carboxamide derivatives has been achieved through multi-step nucleophilic substitution reactions. These compounds are of interest due to their structural features, which may contribute to their biological activity or material properties. The methodologies developed for these syntheses provide a basis for the design and production of novel compounds with potential applications in drug development and materials science (Zhou et al., 2021).
Regioselectivity in Fluorination
The study of regioselectivity in the fluorination of various aromatic compounds, including dibenzofuran and biphenyl, with N-F type reagents, provides insights into the chemical behavior of fluorine in synthetic chemistry. Understanding these regioselective reactions is crucial for designing synthetic routes for fluorinated compounds, which are highly valuable in pharmaceuticals and agrochemicals (Zupan et al., 1996).
properties
IUPAC Name |
1-(4-fluorophenyl)-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3/c20-14-5-3-13(4-6-14)18(9-10-18)17(22)21-12-19(23)8-1-2-16-15(19)7-11-24-16/h3-7,11,23H,1-2,8-10,12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZVTBIHWLMSHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CNC(=O)C3(CC3)C4=CC=C(C=C4)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((4-bromobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2649637.png)
![N-([2,3'-bifuran]-5-ylmethyl)-2-phenylbutanamide](/img/structure/B2649638.png)




![1-(4-Ethylpiperazin-1-yl)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2649647.png)
![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2649648.png)
![(2E)-6-hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B2649649.png)
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2649651.png)

![3-(2,6-dichlorophenyl)-5-methyl-N-[[[2-(4-methylphenyl)sulfonylacetyl]amino]carbamothioyl]-1,2-oxazole-4-carboxamide](/img/structure/B2649657.png)
![2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime](/img/structure/B2649658.png)
